(2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxylic acid
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Overview
Description
(2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxylic acid is a chiral compound with a unique structure that includes an oxirane ring and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxylic acid typically involves the reaction of a suitable epoxide precursor with a propylcarbamoyl group. One common method involves the use of a chiral catalyst to ensure the correct stereochemistry of the product. The reaction conditions often include a controlled temperature and pH to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened and oxidized to form diols or other oxidized products.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to open the oxirane ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while reduction of the carboxylic acid group yields alcohols.
Scientific Research Applications
(2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific enzymes or receptors.
Industry: Used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which (2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles in biological systems, potentially modifying proteins or other biomolecules. The carboxylic acid group can also participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-3-(methylcarbamoyl)oxirane-2-carboxylic acid: Similar structure but with a methyl group instead of a propyl group.
(2S,3S)-3-(ethylcarbamoyl)oxirane-2-carboxylic acid: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
(2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the propylcarbamoyl group. This gives it distinct chemical and biological properties compared to its analogs with different substituents.
Properties
IUPAC Name |
(2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-2-3-8-6(9)4-5(12-4)7(10)11/h4-5H,2-3H2,1H3,(H,8,9)(H,10,11)/t4-,5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTINIMRTBVCZNR-WHFBIAKZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1C(O1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)[C@@H]1[C@H](O1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628664 |
Source
|
Record name | (2S,3S)-3-(Propylcarbamoyl)oxirane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20628664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142685-89-0 |
Source
|
Record name | (2S,3S)-3-(Propylcarbamoyl)oxirane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20628664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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